1-(4-methylbenzyl)-1H-pyrazol-4-amine - 1002414-59-6

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Catalog Number: EVT-3159255
CAS Number: 1002414-59-6
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal chemistry: Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory [], antimicrobial [], antiviral [], and anticancer [] properties.
  • Materials science: Pyrazole-based ligands can be used to synthesize metal-organic frameworks (MOFs) [, ] with potential applications in gas storage, separation, and catalysis.

3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine

Compound Description: 3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine (C9H17N3) is a pyrazole derivative characterized by its monoclinic crystalline structure. The compound's structure was determined using X-ray diffraction analysis. []

Relevance: This compound shares the core 1H-pyrazol-4-amine structure with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The difference lies in the substituents at the 3 and 5 positions of the pyrazole ring. While 1-(4-methylbenzyl)-1H-pyrazol-4-amine has a 1-(4-methylbenzyl) group at the 1 position, 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine has propan-2-yl groups at both the 3 and 5 positions. This structural comparison highlights the variability in substituents around the core pyrazole scaffold. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases, particularly those with a cysteine residue in the hinge region. The study focused on kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

Relevance: Both this compound and 1-(4-methylbenzyl)-1H-pyrazol-4-amine contain a 1H-pyrazol-4-yl moiety within their structures. This shared structural element suggests potential similarities in their binding affinities and interactions with biological targets, although their overall structures and activities might differ due to the presence of other functional groups. []

2-Aryl-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepine derivatives

Compound Description: These compounds, represented by the general structure 2a-t, combine pyrazole and benzodiazepine rings. They were synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. Notably, compounds 2i, 2j, 2k, 2l, 2m, 2q, and 2t demonstrated significant antimicrobial activity. []

Relevance: The inclusion of a 1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl moiety in these derivatives highlights the structural similarity with 1-(4-methylbenzyl)-1H-pyrazol-4-amine, particularly the presence of an aryl-substituted pyrazole ring. This suggests a potential for similar biological activity profiles, especially considering the antimicrobial properties observed in the benzodiazepine derivatives. []

S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

Compound Description: This compound, identified as RO3201195, acts as a potent and highly selective inhibitor of p38 MAP kinase. Its development involved the synthesis and optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. X-ray crystallography studies revealed a unique hydrogen bond between the inhibitor's exocyclic amine and threonine 106 within the ATP-binding pocket of p38α, contributing to its selectivity. []

Relevance: RO3201195 shares the 5-amino-1-phenyl-1H-pyrazol-4-yl core structure with 1-(4-methylbenzyl)-1H-pyrazol-4-amine, differing in the substituent at the 1-position of the pyrazole ring (4-fluorophenyl vs. 4-methylbenzyl) and the presence of a [3-(2,3-dihydroxypropoxy)phenyl]methanone group at the 5-amino position in RO3201195. The structural similarities highlight the significance of the core pyrazole scaffold in mediating interactions with kinase targets, as observed in the selective inhibition of p38 MAP kinase by RO3201195. []

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts

Compound Description: N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine is a novel N-bridged energetic compound. Its nitrogen-rich energetic salts were investigated for their potential as high energy density materials (HEDMs). These compounds exhibit high densities (1.67 to 1.86 g cm−3), excellent thermal stabilities (decomposition temperatures between 216 and 299 °C), and insensitivity to impact. []

Relevance: This compound, along with its salts, shares the core 1H-pyrazol-4-amine structure with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The presence of nitro groups at the 3 and 5 positions and the tetrazole ring linked to the amine group significantly influence the properties of these compounds. The study emphasizes the potential of modifying the pyrazole core to achieve desired energetic properties. []

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts

Compound Description: HCPT and its salts represent a new class of highly thermally stable energetic materials with notable performance characteristics. The compounds demonstrate excellent thermal stabilities (decomposition temperatures ranging from 215 to 340 °C), high positive heats of formation (622.8 to 1211.7 kJ mol−1), and impressive detonation properties. []

Relevance: The core structural feature of a 3,5-dinitro-1H-pyrazol-4-yl moiety connects HCPT and its salts with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The variations in substituents and their arrangements around the pyrazole core highlight the versatility of this scaffold in designing compounds with potentially useful properties, particularly in the field of energetic materials. []

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Compound Description: This compound was synthesized with a high yield (90%) via the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. []

Relevance: This acrylamide derivative and 1-(4-methylbenzyl)-1H-pyrazol-4-amine both contain a 1H-pyrazol-4-yl moiety within their structures. The presence of this shared substructure suggests that these compounds might exhibit similar reactivity patterns or physicochemical properties, even though their overall structures and potential applications may differ. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: Two isostructural compounds within this group, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, have been synthesized and structurally characterized. The analysis revealed a planar molecular configuration with one fluorophenyl group oriented perpendicular to the plane. []

Relevance: These thiazole derivatives, despite their complex structures, share the central 4,5-dihydro-1H-pyrazol-1-yl unit with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The presence of this common substructure, even within a larger and more complex molecule, emphasizes the relevance of this group in medicinal chemistry and suggests that these diverse compounds might exhibit some degree of shared chemical behavior. []

5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole

Compound Description: This pyrazole derivative was synthesized and assessed for its analgesic, anti-inflammatory, and vasorelaxant effects. It displayed promising results in reducing pain, edema, and promoting vasorelaxation, suggesting potential therapeutic applications. []

Relevance: This compound and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the 1-(aryl)-1H-pyrazol-4-yl scaffold, highlighting the structural significance of this moiety in biological activity. The difference lies in the aryl substituent (4-fluorophenyl vs. 4-methylbenzyl) and the presence of a 2H-tetrazole ring in 5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole. This structural similarity suggests the possibility of shared pharmacological profiles. []

2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl Amide Derivatives

Compound Description: These derivatives utilize 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride as a building block. The research investigated the impact of the 2-cyano group on reactivity and stability, leading to the synthesis of various heterocycles integrated with the pyrazole scaffold. Some of these compounds displayed promising antioxidant activities. []

Relevance: The presence of a 1,3-diphenyl-1H-pyrazol-4-yl moiety in these derivatives highlights the structural similarity with 1-(4-methylbenzyl)-1H-pyrazol-4-amine, specifically the shared pyrazole ring system. Although the substitution patterns and attached functional groups differ, the common scaffold suggests potential overlaps in their chemical behavior and reactivity, particularly concerning the pyrazole ring's inherent properties. []

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Compound Description: This compound exhibits structural similarities to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, specifically the 1-(4-methylphenyl)-1H-pyrazol moiety. The compound's crystal structure, determined using X-ray diffraction, reveals two independent molecules in the asymmetric unit with distinct conformations, primarily differing in the orientation of the pyrazole ring amine and dioxole substituents. []

Relevance: The presence of the 1-(4-methylphenyl)-1H-pyrazol moiety in both this compound and the target compound, 1-(4-methylbenzyl)-1H-pyrazol-4-amine, suggests a potential for similar chemical behavior and reactivity. The study highlights how subtle conformational differences, even within closely related structures, can influence molecular packing and potentially impact biological activity. []

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Compound Description: This compound shares the core 1H-pyrazol-5-amine structure with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The main differences lie in the substituents at the 1 and 3 positions of the pyrazole ring and the presence of a nitro group on the phenyl ring at position 1. []

Relevance: The structural similarities between this compound and 1-(4-methylbenzyl)-1H-pyrazol-4-amine, particularly the shared 1H-pyrazol-5-amine core, suggest they could be categorized within the same chemical class. Despite differences in their substituents, this common scaffold might contribute to shared reactivity patterns or physicochemical properties. []

1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives

Compound Description: These derivatives were designed as potential antimicrobial agents, featuring a benzamide group attached to the pyrazole ring. Among the synthesized compounds (9a-h), 9d, 9g, and 9h showed potent antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi. []

Relevance: These derivatives are structurally analogous to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, sharing the 1-(4-substituted benzyl)-1H-pyrazol-5-amine core structure. The key difference lies in the substituent at the 3-position of the pyrazole ring (cyclopropyl in the derivatives vs. a hydrogen atom in the target compound) and the presence of a benzamide group in the derivatives. This structural similarity, along with their potent antimicrobial activity, suggests that modifications around the core scaffold of 1-(4-methylbenzyl)-1H-pyrazol-4-amine could lead to compounds with promising antimicrobial properties. []

Diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates

Compound Description: These compounds were synthesized through a solvent-free method, which is considered more environmentally friendly. The synthesis involves a multi-step process and focuses on incorporating a pyrazole moiety into a dihydropyridine structure. []

Relevance: Both these compounds and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the 1-phenyl-1H-pyrazol-4-yl substructure. Despite variations in the remaining structure, the presence of this shared moiety suggests a possible relationship in terms of synthetic strategies or even potential applications in medicinal chemistry, although further investigation would be needed to confirm any shared biological activity. []

2-Halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides

Compound Description: Two antipyrine derivatives, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, were synthesized and their crystal structures were analyzed. The study highlights the influence of halogen substitution on intermolecular interactions and crystal packing. []

Relevance: These benzamide derivatives, although structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, highlight the importance of the pyrazole ring system in medicinal chemistry. The study emphasizes the impact of substituent modifications on the physicochemical properties and intermolecular interactions of pyrazole-containing compounds. []

(Z)-4-[1-(4-Acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The title compound adopts a keto-amine tautomeric form in its solid state, stabilized by intramolecular hydrogen bonding. The crystal structure reveals C(16) chains formed through weak C–H⋯O hydrogen bonds between molecules. []

Relevance: This compound and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the 1-phenyl-1H-pyrazol moiety. This structural similarity, despite differences in the remaining structure and the absence of an amine group at the 4-position in the title compound, suggests potential similarities in their chemical behavior and reactivity, particularly concerning the pyrazole ring. []

Organotin(IV) complexes with 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione

Compound Description: This study focuses on the synthesis and structural characterization of organotin(IV) complexes with a pyrazole-containing ligand. Various organotin(IV) halides and oxides were reacted with 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione (Q2QH2) to yield a series of mono- and dinuclear complexes. The structures of these complexes, elucidated through NMR spectroscopy and X-ray crystallography, reveal diverse coordination modes and geometries around the tin center. []

Relevance: Despite the significant structural differences between these organotin(IV) complexes and 1-(4-methylbenzyl)-1H-pyrazol-4-amine, the shared presence of a substituted 1-phenyl-1H-pyrazol unit underscores the versatility of this heterocyclic motif in coordination chemistry. The study emphasizes the ability of pyrazole-containing ligands to chelate metal centers, potentially leading to compounds with interesting catalytic or biological properties. []

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: This study investigated two isostructural compounds within this group, characterized by a disordered thiophene unit and linked through a combination of C–H⋯N and C–H⋯O hydrogen bonds, resulting in the formation of molecular sheets. []

Relevance: These compounds share the 3-methyl-1-phenyl-1H-pyrazol-4-yl substructure with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. While 1-(4-methylbenzyl)-1H-pyrazol-4-amine has a 4-methylbenzyl group at position 1 and an amine group at position 4, these compounds feature different substituents at these positions. The structural similarities suggest these compounds might belong to the same chemical class and could exhibit comparable reactivity, despite the variations in their specific substituents and overall structures. []

Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand

Compound Description: These coordination polymers, synthesized using a flexible pyrazole-based ligand and late transition metals (Zn, Co, Cd, Cu), exhibit high thermal stability and intriguing porosity characteristics. The study highlights the potential of these materials for applications requiring thermal robustness and gas adsorption. []

Relevance: While structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, these coordination polymers demonstrate the utility of pyrazole-based ligands in constructing porous materials. This research emphasizes the diverse applications of pyrazole derivatives beyond traditional medicinal chemistry. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: Identified as GDC-0994, this orally bioavailable small molecule selectively inhibits ERK kinase activity. Its development aimed to target the RAS/RAF/MEK/ERK signaling cascade, implicated in cancer development and progression. []

Relevance: Both GDC-0994 and 1-(4-methylbenzyl)-1H-pyrazol-4-amine feature a substituted 1H-pyrazol unit. While the overall structures and biological targets differ, the presence of this shared substructure highlights the significance of the pyrazole ring in medicinal chemistry, particularly in designing compounds with kinase inhibitory activity. []

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives

Compound Description: This study focused on optimizing a new chemical scaffold based on 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for potential use in treating Parkinson's disease. The compounds exhibited exceptional receptor binding affinity and ligand efficiency, demonstrating the potential of this scaffold for developing novel therapeutics for neurodegenerative diseases. []

Relevance: These derivatives, while structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, underscore the significance of incorporating a 1H-pyrazol unit within a larger molecular framework to achieve desired biological activity. This research highlights the importance of exploring diverse heterocyclic systems, including pyrazoles, in drug discovery, particularly for complex neurological disorders. []

3,2'-Pyrrolidinyl Spiro-oxindole Amine

Compound Description: This chiral organocatalyst, derived from a spiro-oxindole scaffold, demonstrated high catalytic activity and enantioselectivity in aldol condensation reactions. Its synthesis involved a multistep process using l-menthol as a chiral starting material. []

Relevance: While structurally dissimilar to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, this compound highlights the broader context of heterocyclic chemistry and the development of novel catalysts. Although the structures differ significantly, both compounds exemplify the importance of designing and synthesizing molecules with specific functionalities to achieve desired chemical outcomes. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Compound Description: This compound was synthesized using a one-pot, two-step, solvent-free method, highlighting a green chemistry approach. The synthesis involves a condensation/reduction sequence starting from readily available materials. []

Relevance: This compound and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the core 1H-pyrazol-4-amine structure, with variations in the substituents at the 1, 3, and 5 positions. This structural similarity, even with different substituents, places these compounds within a similar chemical space and highlights the potential for exploring diverse functionalities around the pyrazole core to modulate biological or chemical properties. []

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-arylpropenones

Compound Description: Two derivatives within this group, 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone, form hydrogen-bonded chains in their crystal structures. This study highlights the role of C-H…O hydrogen bonds in directing the supramolecular organization of these compounds. []

Relevance: These compounds share a structural resemblance to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, particularly the presence of a substituted 1-phenyl-1H-pyrazol-4-yl unit. Despite the differences in substituents and the presence of a propenone moiety in these compounds, the shared structural elements emphasize the recurring presence of substituted pyrazoles in diverse chemical contexts. []

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine Derivatives

Compound Description: This study focuses on a series of pyrazolic heterocyclic compounds with an -NH function (compounds 1-14). Synthesized through a condensation reaction, these compounds were evaluated for their antioxidant activities, with compounds 8, 1, 10, 3, and 4 showing notable activity. []

Relevance: The compounds in this study, while structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, highlight the broader use of pyrazole derivatives in medicinal chemistry. Despite significant structural differences, the presence of a pyrazole ring in both cases emphasizes the versatility of this scaffold for exploring various biological activities, including antioxidant properties. []

1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives

Compound Description: This research explores a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p and 8a-l), designed as potential antiviral agents. The study investigated their cytotoxicity and antiviral activity against various RNA and DNA viruses. Many derivatives demonstrated potent antiviral activity against yellow fever virus (YFV) and respiratory syncytial virus (RSV) without significant cytotoxicity. []

Relevance: These derivatives and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the fundamental 1H-pyrazol-4-yl structural motif, highlighting the relevance of this scaffold in medicinal chemistry. Despite variations in the substituents and their positions on the pyrazole ring, the presence of this shared unit suggests a potential for common synthetic strategies and the possibility of exploring related chemical spaces for desired biological activities. []

2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles Derivatives

Compound Description: This research focuses on synthesizing a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles and evaluating their xanthine oxidase inhibitory activity. The compounds were synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate. []

Relevance: Despite their structural differences, these oxadiazole derivatives and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share the 1-(substituted benzyl)-3-phenyl-1H-pyrazol moiety. This structural similarity emphasizes the importance of this particular arrangement of substituents on the pyrazole ring in medicinal chemistry and suggests a potential for similar pharmacological profiles, although their specific targets and activities might differ. []

5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole

Compound Description: This novel pyrazole derivative demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR) by reducing mean arterial pressure (MAP) and inducing vasorelaxation. The mechanism of action was attributed to the involvement of the NO/cGMP pathway. []

Relevance: This compound shares a close structural resemblance with 1-(4-methylbenzyl)-1H-pyrazol-4-amine, particularly the presence of a 1-(aryl)-1H-pyrazol-4-yl unit. The key difference lies in the substitution on the aryl ring (3-fluorophenyl vs. 4-methylbenzyl) and the presence of a 2H-tetrazole ring attached to the pyrazole ring in the former. This structural similarity suggests that variations in the substituents and additions to the core pyrazole scaffold can significantly influence the pharmacological properties, potentially leading to compounds with desirable therapeutic effects like the observed antihypertensive activity. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

Compound Description: Identified as NTRC-739, this compound exhibits selectivity for the neurotensin receptor type 2 (NTS2). Its discovery involved the examination of analogues of SR48692 using a calcium assay. The compound's selectivity for NTS2 highlights its potential as a therapeutic target for pain management, particularly in neuropathic conditions. []

Relevance: While structurally dissimilar to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, NTRC-739 emphasizes the importance of exploring diverse chemical spaces around heterocyclic scaffolds, such as the pyrazole ring, to identify compounds with selective receptor binding profiles. This research underscores the need for continuous exploration and modification of heterocyclic motifs in drug discovery. []

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: This novel compound, designated as LQFM032, displays anxiolytic-like effects in preclinical models. The study suggests that LQFM032 exerts its effects through the benzodiazepine and nicotinic pathways, highlighting its potential as a therapeutic lead for anxiety disorders. []

Relevance: Although structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, LQFM032 emphasizes the significance of the 1-phenyl-1H-pyrazol-4-yl unit in medicinal chemistry. Despite the absence of a direct structural connection to 1-(4-methylbenzyl)-1H-pyrazol-4-amine, LQFM032 underscores the potential of exploring chemical space around pyrazole derivatives for discovering novel therapeutic agents. []

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide derivatives

Compound Description: This research utilizes 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide as a versatile precursor for synthesizing various heterocyclic systems, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []

Relevance: These derivatives highlight the utility of a structural motif closely related to 1-(4-methylbenzyl)-1H-pyrazol-4-amine in constructing diverse heterocyclic compounds. The presence of a substituted 1-phenyl-1H-pyrazol-4-yl moiety in these derivatives emphasizes the value of exploring modifications around this core structure for accessing a wide range of pharmacologically relevant scaffolds. []

3-(5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde Derivatives

Compound Description: This research focuses on synthesizing and evaluating a series of pyrazole derivatives, specifically 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde derivatives, for their cytotoxic activity against human cancer cell lines. []

Relevance: The compounds in this study, although structurally distinct from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, highlight the significance of the 1-phenyl-1H-pyrazol moiety in medicinal chemistry, particularly in the development of potential anticancer agents. While 1-(4-methylbenzyl)-1H-pyrazol-4-amine has a 4-methylbenzyl group at position 1 and an amine group at position 4, these derivatives feature different substituents and ring systems at those positions. The common presence of a substituted 1-phenyl-1H-pyrazol unit suggests the potential for shared synthetic strategies or reactivity patterns, emphasizing the versatility of this scaffold in drug discovery. []

2-(3,4-Dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones

Compound Description: This study investigated the antimicrobial properties of a series of 2-(3,4-dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one derivatives. These compounds were synthesized and evaluated for their activity against various bacterial and fungal strains. The research highlights the potential of these derivatives as potential antimicrobial agents. []

Relevance: These thiazolidin-4-one derivatives, despite their structural differences from 1-(4-methylbenzyl)-1H-pyrazol-4-amine, share the common presence of a 1-phenyl-1H-pyrazol-4-yl unit. This shared substructure, despite the variations in the remaining structure and the absence of an amine group at the 4-position in these derivatives, suggests a potential for similarities in their chemical behavior and reactivity, particularly concerning the pyrazole ring. The study emphasizes the importance of exploring modifications around this core structure for accessing a wide range of pharmacologically relevant scaffolds, including those with potential antimicrobial activity. []

2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds

Compound Description: This research involves synthesizing novel 1,3,4-oxadiazole derivatives from 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole. The study aimed to investigate the medicinal potential of these compounds, specifically their antimicrobial and antioxidant activities. []

Properties

CAS Number

1002414-59-6

Product Name

1-(4-methylbenzyl)-1H-pyrazol-4-amine

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3

InChI Key

GNUSWZVMTDHGOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.